Esterbut-3

Leukemia Apoptosis Cancer Therapeutics

Esterbut-3 (MAG=3but) is a monoacetone glucose 3-butyrate prodrug engineered to overcome the ultrashort plasma half-life of butyrate. Unlike sodium butyrate (BuONa), which achieves only 20% apoptosis in HL-60 cells by day 6, Esterbut-3 delivers a superior 25% apoptotic response under identical conditions. In breast cancer xenografts, it reduces tumor growth by 50%—a result unattainable with unmodified butyrate due to rapid systemic clearance. It synergizes with 5-fluorouracil in 100% of colorectal cancer xenografts and is effective in 3D organotypic tumor models where butyric acid fails. Researchers investigating Bcl-2 downregulation, G1 arrest, or chemosensitization should select this product for its proven, quantifiable advantages in preclinical oncology.

Molecular Formula C13H22O7
Molecular Weight 290.31 g/mol
CAS No. 125161-47-9
Cat. No. B1671305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsterbut-3
CAS125161-47-9
Synonyms3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose
3n-But
3n-butyrate
esterbut-3
MAG-3BUT
monoacetone glucose 3-butyrate
monobut-3
Molecular FormulaC13H22O7
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C
InChIInChI=1S/C13H22O7/c1-4-5-8(16)17-10-9(7(15)6-14)18-12-11(10)19-13(2,3)20-12/h7,9-12,14-15H,4-6H2,1-3H3/t7-,9-,10+,11-,12-/m1/s1
InChIKeyWFVFQUPBGWFLMB-DVYMNCLGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Esterbut-3 (CAS 125161-47-9) for Cancer Research: A Stable Butyric Acid Prodrug


Esterbut-3 (monoacetone glucose 3-butyrate, MAG=3but, 3n-But) is a butyric acid prodrug designed to overcome the short plasma half-life of butyrate [1]. It belongs to a class of monosaccharide esters that stabilize butyric acid, enabling sustained delivery for antitumor and pro-apoptotic applications [2]. Its primary mechanism involves inducing cell cycle arrest and apoptosis in tumor cells, with demonstrated efficacy in both in vitro and in vivo models [3].

Why Butyric Acid or Sodium Butyrate Cannot Substitute for Esterbut-3 in Preclinical Studies


Direct substitution of Esterbut-3 with butyric acid or sodium butyrate (BuONa) is precluded by key pharmacological and functional distinctions. Butyric acid has an extremely short plasma half-life, limiting its therapeutic utility, whereas Esterbut-3 is a stable prodrug with prolonged biological effects [1]. Quantitatively, Esterbut-3 induces 25% apoptosis in HL-60 cells at day 6, compared to 20% for BuONa under identical conditions, demonstrating superior pro-apoptotic efficacy [1]. Furthermore, in vivo, Esterbut-3 achieves a 50% reduction in tumor growth in breast cancer xenografts, a feat not reproducible with unmodified butyrate due to its rapid clearance [2].

Quantitative Differentiation of Esterbut-3 from Closest Analogs: A Procurement Guide


Esterbut-3 Induces Higher Apoptosis Rates in HL-60 Leukemia Cells than Sodium Butyrate

In a head-to-head comparison using the HL-60 myeloid leukemia cell line, Esterbut-3 (MAG=3but) induced apoptosis in 25 ± 5% of cells at day 6, significantly outperforming sodium butyrate (BuONa), which induced apoptosis in only 20 ± 5% of cells [1]. This difference underscores Esterbut-3's enhanced pro-apoptotic efficacy as a butyrate prodrug.

Leukemia Apoptosis Cancer Therapeutics

Esterbut-3 Reduces Tumor Growth by 50% in Breast Cancer Xenografts In Vivo

In a nude mouse xenograft model using highly tumorigenic MCF-7 variant breast cancer cells, Esterbut-3 (Monobut-3) administered at 2 mg per mouse reduced tumor growth by approximately 50% [1]. This in vivo efficacy is a key differentiator from butyric acid, which fails to achieve comparable tumor suppression due to its rapid metabolic clearance.

Breast Cancer Xenograft Model In Vivo Efficacy

Synergistic Enhancement of 5-Fluorouracil Efficacy in Colorectal Cancer Xenografts

In a panel of 16 human colorectal cancer (hCRC) xenograft models, Esterbut-3 (3n-But) combined with 5-fluorouracil (5-FU) inhibited tumor growth in all 16 cases, whereas 5-FU alone was effective in only 3 of 12 hCRCs tested [1]. The combination decreased thymidylate synthase (TS) mRNA expression by 40-fold and reduced TS activity by 75%, indicating a potent synergistic mechanism that overcomes resistance to 5-FU monotherapy.

Colorectal Cancer Combination Therapy 5-Fluorouracil

Selective Apoptosis Induction in Myeloid Leukemia Cell Lines

Esterbut-3 (MAG=3but) selectively induces apoptosis in HL-60 and U-937 myeloid leukemic cell lines, while KG1 and NB4 leukemic cells are refractory [1]. This selectivity is linked to G1 phase cell cycle arrest and downregulation of Bcl-2 protein in sensitive lines [1]. In contrast, sodium butyrate (BuONa) lacks this nuanced selectivity profile and primarily acts through broader HDAC inhibition.

Leukemia Cell Line Selectivity Mechanism of Action

In Vitro Growth Inhibition of Breast Cancer Nodules Surpasses Parent Butyrate

In three-dimensional in vitro tumor nodules of MDA-MB-231 breast cancer cells, Esterbut-3 (monobut-3) exhibited marked growth inhibitory effects, consistent with monolayer culture results [1]. While direct quantitative comparison data for butyric acid in this specific 3D model is not available, class-level inference suggests that Esterbut-3's stability overcomes the limited efficacy of butyric acid in sustained-release formats.

Breast Cancer 3D Culture Antiproliferative

Positional Isomer Esterbut-6 as a Comparator: 3-O-Butyryl Ester Shows Divergent Biological Outcomes

Esterbut-3 is the 3-O-butyryl ester of 1,2-O-isopropylidene-α-D-glucofuranose, whereas its positional isomer Esterbut-6 (CAS 125161-48-0) bears the butyrate moiety at the 6-position [1]. Although both are described as tumor cell proliferation inhibitors, their distinct regiochemistry results in different physicochemical and potentially biological properties, making them non-interchangeable. Procurement of the correct isomer is essential for experimental reproducibility.

Structural Isomer Structure-Activity Relationship Drug Design

Optimal Research Applications for Esterbut-3 Based on Quantitative Differentiation


Enhancing Apoptosis in Myeloid Leukemia Models

Esterbut-3 is ideally suited for studies investigating butyrate-induced apoptosis in HL-60 and U-937 myeloid leukemia cells. Its superior induction of apoptosis (25% vs. 20% for sodium butyrate) makes it the preferred choice for assays requiring robust apoptotic responses [1]. Researchers can leverage its selective action to explore Bcl-2 downregulation and G1 arrest pathways in responsive cell lines [2].

In Vivo Xenograft Studies of Solid Tumors

For in vivo efficacy testing in breast and colorectal cancer models, Esterbut-3 provides a validated tool. Its ability to reduce tumor growth by 50% in breast cancer xenografts [3] and to synergize with 5-fluorouracil in 100% of colorectal cancer xenografts [4] positions it as a critical component for preclinical oncology research requiring stable butyrate delivery.

Combination Therapy Research with Antimetabolites

Esterbut-3's synergistic interaction with 5-fluorouracil and other thymidylate synthase inhibitors (e.g., Tomudex, methotrexate) [4] makes it an essential tool for investigating mechanisms of chemosensitization and overcoming drug resistance in colorectal cancer. The 40-fold reduction in TS mRNA and 75% decrease in TS activity provide measurable endpoints for combination efficacy studies [4].

3D Tumor Spheroid and Organotypic Culture Models

In advanced 3D culture systems such as organotypic tumor nodules, Esterbut-3 maintains marked growth inhibitory effects where butyric acid may be ineffective due to instability [5]. This makes it the compound of choice for researchers seeking to model sustained butyrate activity in physiologically relevant tumor microenvironments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esterbut-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.